
In-Depth Technical Guide: The Chemical and
Pharmacological Profile of GR 128107

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GR 128107

Cat. No.: B15616916 Get Quote
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Abstract
GR 128107 is a potent and selective competitive antagonist of melatonin receptors. This

technical guide provides a comprehensive overview of its chemical properties, mechanism of

action, and the experimental methodologies used to characterize its pharmacological profile. All

quantitative data are presented in structured tables, and key signaling pathways and

experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Properties
GR 128107, with the CAS Number 190328-44-0, is a small molecule with the chemical formula

C16H20N2O2.[1] Its structure is characterized by a core tetrahydro-γ-carboline moiety.
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Property Value Source

CAS Number 190328-44-0 [1][2]

Molecular Formula C16H20N2O2 [1][2]

Molecular Weight 272.35 g/mol [1][2]

SMILES
CC(N1CC(CCC1)C2=CNC3=C

2C=C(C=C3)OC)=O
[2]

pKi 9.6 [2][3]

Mechanism of Action and Signaling Pathways
GR 128107 functions as a competitive antagonist at melatonin receptors.[2][3] Melatonin

receptors, primarily MT1 and MT2, are G-protein coupled receptors (GPCRs) that are

predominantly coupled to the inhibitory G-protein, Gαi/o.

Upon activation by the endogenous agonist melatonin, these receptors inhibit the activity of

adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

As an antagonist, GR 128107 binds to these receptors but does not elicit a downstream

signaling cascade. Instead, it competitively blocks the binding of melatonin, thereby preventing

the associated decrease in cAMP levels.
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Caption: Melatonin Receptor Signaling Pathway and the Antagonistic Action of GR 128107.
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Experimental Protocols
The characterization of GR 128107 as a melatonin receptor antagonist involves several key in

vitro experiments. The following are detailed methodologies for these assays.

Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of GR 128107 for melatonin

receptors.

Objective: To quantify the competitive displacement of a radiolabeled ligand from the melatonin

receptor by GR 128107.

Materials:

Cell membranes expressing recombinant human MT1 or MT2 receptors.

Radioligand: [³H]-Melatonin.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

GR 128107 stock solution.

96-well microplates.

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of GR 128107 in assay buffer.

In a 96-well plate, add cell membranes, [³H]-Melatonin (at a concentration close to its Kd),

and varying concentrations of GR 128107 or vehicle.
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Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound from the free radioligand.

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically

bound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Non-specific binding is determined in the presence of a saturating concentration of a non-

labeled melatonin receptor agonist.

Data are analyzed using non-linear regression to determine the IC50 value, which is then

converted to a Ki value using the Cheng-Prusoff equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
- Cell Membranes
- [³H]-Melatonin

- GR 128107 dilutions

Incubate:
Membranes + [³H]-Melatonin + GR 128107

Rapid Filtration
(Separates bound/free radioligand)

Wash Filters

Scintillation Counting

Data Analysis
(IC50 -> Ki)

End

Click to download full resolution via product page

Caption: Experimental Workflow for a Radioligand Binding Assay.

cAMP Functional Assay
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This assay assesses the functional antagonism of GR 128107 by measuring its ability to block

melatonin-induced inhibition of cAMP production.

Objective: To determine the potency of GR 128107 in antagonizing the functional response of

melatonin receptors.

Materials:

A cell line stably expressing a melatonin receptor (e.g., CHO-MT1 or CHO-MT2).

Forskolin (an adenylyl cyclase activator).

Melatonin.

GR 128107 stock solution.

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Cell culture medium and reagents.

Procedure:

Seed the cells in 96-well plates and allow them to adhere overnight.

Pre-incubate the cells with varying concentrations of GR 128107 or vehicle for a defined

period.

Stimulate the cells with a fixed concentration of melatonin (typically the EC80) in the

presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for a clear

window to observe inhibition.

Incubate for a specific time to allow for changes in intracellular cAMP levels.

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection

kit according to the manufacturer's instructions.

Data are plotted as the percentage of inhibition of the melatonin response versus the

concentration of GR 128107 to determine the IC50 value.
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Caption: Experimental Workflow for a cAMP Functional Assay.

Synthesis
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A detailed, peer-reviewed synthesis protocol for GR 128107 is not readily available in the public

domain, which is common for proprietary compounds from pharmaceutical research programs.

The synthesis would likely involve the construction of the tetrahydro-γ-carboline core followed

by functional group manipulations to introduce the methoxy and N-acetylpiperidine moieties.

Conclusion
GR 128107 is a valuable research tool for investigating the physiological and pathological roles

of melatonin receptors. Its high affinity and antagonistic properties make it suitable for in vitro

and potentially in vivo studies aimed at elucidating the therapeutic potential of melatonin

receptor modulation. The experimental protocols detailed in this guide provide a foundation for

the further characterization of GR 128107 and other novel melatonin receptor ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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